molecular formula C20H31NaO5 B1671540 依普利司他钠 CAS No. 61849-14-7

依普利司他钠

货号: B1671540
CAS 编号: 61849-14-7
分子量: 374.4 g/mol
InChI 键: LMHIPJMTZHDKEW-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

依前列醇钠是依前列醇的钠盐形式,是一种有效的血管扩张剂和血小板聚集抑制剂。它是前列环素(前列腺素I2)的合成类似物,前列环素是由人体自然产生的。 依前列醇钠主要用于治疗肺动脉高压,静脉注射给药 .

科学研究应用

依前列醇钠在科学研究中有着广泛的应用:

    化学: 它被用作研究前列腺素类似物及其合成的参考化合物。

    生物学: 依前列醇钠用于研究前列环素在血管生物学和血小板功能中的生理作用。

    医学: 它被广泛用于治疗肺动脉高压和其他心血管疾病的临床研究。

    工业: 依前列醇钠用于制药行业开发针对血管疾病的新药 .

作用机制

依前列醇钠通过与血管平滑肌细胞和血小板表面的前列环素受体结合发挥作用。这种结合激活腺苷酸环化酶,导致环状腺苷一磷酸(cAMP)水平升高。cAMP水平升高导致血管平滑肌细胞舒张(血管扩张)和血小板聚集抑制。 这些作用有助于降低肺动脉压力,改善血流 .

生化分析

Biochemical Properties

Epoprostenol sodium plays a significant role in biochemical reactions by acting as a potent vasodilator and inhibitor of platelet aggregation. It is biosynthesized enzymatically from prostaglandin endoperoxides in human vascular tissue . The compound interacts with various enzymes, proteins, and other biomolecules, including cyclooxygenase enzymes (COX-1 and COX-2), which are involved in its biosynthesis from arachidonic acid . Epoprostenol sodium also interacts with G protein-coupled receptors on platelets and endothelial cells, leading to increased cyclic adenosine monophosphate (cAMP) levels and subsequent inhibition of platelet activation .

Cellular Effects

Epoprostenol sodium exerts multiple effects on various cell types and cellular processes. It directly influences cell function by promoting vasodilation and inhibiting platelet aggregation . The compound affects cell signaling pathways by increasing cAMP levels, which in turn modulates gene expression and cellular metabolism . Epoprostenol sodium also impacts endothelial cells by preventing the formation of platelet plugs and reducing vascular resistance .

Molecular Mechanism

At the molecular level, epoprostenol sodium exerts its effects through binding interactions with G protein-coupled receptors on platelets and endothelial cells . This binding activates adenylate cyclase, leading to an increase in cAMP levels . Elevated cAMP levels result in the inhibition of platelet aggregation and vasodilation . Additionally, epoprostenol sodium inhibits the synthesis of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of epoprostenol sodium can vary over time. The compound is known for its rapid hydrolysis at neutral pH and enzymatic degradation . Its cardiovascular and anti-platelet effects typically disappear within 30 minutes of stopping the infusion . Long-term studies have shown that the effects of epoprostenol sodium can last several months when used to treat conditions like Raynaud’s phenomenon .

Dosage Effects in Animal Models

The effects of epoprostenol sodium vary with different dosages in animal models. At low doses, the compound can cause vagally mediated bradycardia, while higher doses result in reflex tachycardia due to direct vasodilation and hypotension . In animal studies, epoprostenol sodium has been shown to reduce right and left ventricular afterload and increase cardiac output and stroke volume . High doses can lead to adverse effects such as decreased right ventricular contractility .

Metabolic Pathways

Epoprostenol sodium is involved in several metabolic pathways, primarily related to its biosynthesis from arachidonic acid via cyclooxygenase enzymes . The compound is metabolized into two primary metabolites: 6-keto-PGF1α and 6,15-diketo-13,14-dihydro-PGF1α, both of which have significantly lower pharmacological activity compared to epoprostenol sodium . These metabolic pathways play a crucial role in regulating the compound’s activity and duration of action.

Transport and Distribution

Epoprostenol sodium is rapidly hydrolyzed and enzymatically degraded in the bloodstream . It has a high clearance rate and a short half-life of approximately 2.7 minutes . The compound is distributed within cells and tissues, where it interacts with various transporters and binding proteins to exert its effects . Its rapid degradation and short half-life necessitate continuous intravenous infusion for therapeutic efficacy .

Subcellular Localization

The subcellular localization of epoprostenol sodium is primarily within the vascular endothelial cells, where it is biosynthesized and released . The compound’s activity is influenced by its localization, as it interacts with G protein-coupled receptors on the cell surface to mediate its effects . Post-translational modifications and targeting signals play a role in directing epoprostenol sodium to specific cellular compartments, ensuring its proper function and activity .

准备方法

合成路线和反应条件

依前列醇钠通过多步合成方法从前列腺素内过氧化物开始合成合成需要精确控制反应条件,包括温度、pH值以及使用特定的催化剂 .

工业生产方法

依前列醇钠的工业生产涉及使用与实验室合成类似的步骤进行大规模合成,但经过优化以提高产量和纯度。 该过程包括使用先进的纯化技术,如色谱法和结晶法,以确保最终产品符合药典标准 .

化学反应分析

反应类型

依前列醇钠经历各种化学反应,包括:

常见试剂和条件

这些反应中使用的常见试剂包括强酸和强碱、氧化剂如高锰酸钾以及还原剂如氢化铝锂。 反应通常需要控制温度和惰性气氛,以防止发生不必要的副反应 .

主要产物

这些反应形成的主要产物包括各种前列腺素类似物和衍生物,它们具有不同的生物活性及稳定性 .

相似化合物的比较

类似化合物

    依洛前列素: 另一种用于治疗肺动脉高压的前列环素类似物。

    曲前列尼尔: 是一种合成类似物,其半衰期比依前列醇长。

    贝前列素: 是一种口服活性前列环素类似物。

独特性

依前列醇钠的独特之处在于其作用起效快,半衰期短,这使得在临床环境中可以精确控制剂量。 与其他一些前列环素类似物不同,它需要持续静脉输注,这可能是优点也可能是局限性,取决于临床情况 .

属性

IUPAC Name

sodium;5-[5-hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5.Na/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22;/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHIPJMTZHDKEW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)[O-])O2)O)O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NaO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61849-14-7
Record name Sodium (5Z,13E,15S)-6,9α-epoxy-11α,15-dihydroxyprosta-5,13-dien-1-oate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.503
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epoprostenol sodium
Reactant of Route 2
Reactant of Route 2
Epoprostenol sodium
Reactant of Route 3
Epoprostenol sodium
Reactant of Route 4
Epoprostenol sodium
Reactant of Route 5
Epoprostenol sodium
Reactant of Route 6
Epoprostenol sodium

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。